9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]-
CAS No.: 26841-44-1
Cat. No.: VC8260598
Molecular Formula: C34H34N2O2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26841-44-1 |
|---|---|
| Molecular Formula | C34H34N2O2 |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | 1,4-bis(4-phenylbutan-2-ylamino)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C34H34N2O2/c1-23(17-19-25-11-5-3-6-12-25)35-29-21-22-30(36-24(2)18-20-26-13-7-4-8-14-26)32-31(29)33(37)27-15-9-10-16-28(27)34(32)38/h3-16,21-24,35-36H,17-20H2,1-2H3 |
| Standard InChI Key | HZOJZQHVXKJIPT-UHFFFAOYSA-N |
| SMILES | CC(CCC1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(C)CCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
| Canonical SMILES | CC(CCC1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(C)CCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Introduction
Structural and Molecular Characteristics
Core Anthraquinone Framework
The parent structure, 9,10-anthracenedione (anthraquinone), consists of a fused tricyclic aromatic system with two ketone groups at positions 9 and 10. Substitutions at the 1- and 4-positions with [(1-methyl-3-phenylpropyl)amino] groups introduce steric bulk and electronic modifications. The substituents feature a tertiary amine linked to a phenylpropyl chain, which may influence solubility and intermolecular interactions .
Molecular Formula and Weight
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Empirical Formula:
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Derived from the anthraquinone core () plus two [(1-methyl-3-phenylpropyl)amino] groups ( each).
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Molecular Weight: 566.73 g/mol.
Stereochemical Considerations
Synthetic Pathways and Optimization
Condensation Reactions
Analogous anthraquinones, such as 1-[[2-(2-hydroxyethoxy)ethyl]amino]-4-(methylamino)-9,10-anthracenedione (CAS 4424-82-2), are synthesized via condensation of amines with dihydroxyanthracenedione precursors under pressure in alcoholic solvents . Applying this method:
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Precursor: 1,4-Dihydroxyanthracene-9,10-dione reacts with excess (1-methyl-3-phenylpropyl)amine.
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Solvent: Isobutanol or ethanol at 120–150°C.
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Catalyst: Acidic or neutral conditions to facilitate nucleophilic aromatic substitution .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely low in water due to hydrophobic phenyl groups, akin to 1,4-bis(isobutylamino)anthraquinone (CAS 19720-45-7), which is only slightly water-soluble .
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Thermal Stability: Anthraquinones generally degrade above 250°C; substituents may lower this threshold due to amine oxidation.
Spectroscopic Data (Predicted)
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UV-Vis: Strong absorption at 500–600 nm (quinoid transitions), shifted by electron-donating amino groups.
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NMR:
Applications and Functional Performance
Dye and Pigment Industries
Anthraquinones with amino substituents, like Disperse Blue 34 (CAS 4424-82-2), are used as disperse dyes for synthetic fibers . Key performance metrics for the subject compound might include:
| Property | Expected Performance | Reference Benchmark (Disperse Blue 34 ) |
|---|---|---|
| Light Fastness | Moderate (3–4/5) | 3–4/5 |
| Wash Fastness | High (4/5) | 4/5 |
| Sublimation Resistance | Low | Poor due to high molecular weight |
Electronic Materials
The extended π-system and electron-rich amines suggest potential as an organic semiconductor or charge-transport material. Similar compounds are explored in:
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Photovoltaic cells (e.g., anthraquinone-based acceptors).
Biological and Environmental Considerations
Toxicity Profile
No specific data exists, but aminoanthraquinones are often mutagenic. For example, 1,5-bis[(4-isopropylphenyl)amino]anthraquinone (CAS 71335-92-7) is flagged for regulatory review .
Environmental Persistence
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Biodegradation: Likely slow due to aromaticity and branching.
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Bioaccumulation: High log P (estimated >5) indicates lipid solubility and potential bioaccumulation.
Future Research Directions
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Synthetic Optimization: Screen catalysts (e.g., Lewis acids) to improve yields.
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Application Trials: Test dyeing efficiency on polyester and nylon fabrics.
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Toxicology Studies: Assess mutagenicity via Ames testing.
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